5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione
Description
Properties
Molecular Formula |
C12H10N2O4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
5-nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione |
InChI |
InChI=1S/C12H10N2O4/c15-11-8-5-9(14(17)18)6-3-1-2-4-7(6)10(8)13-12(11)16/h5H,1-4H2,(H,13,15,16) |
InChI Key |
KVSSPJBETNXCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C(=CC(=C2C1)[N+](=O)[O-])C(=O)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a nitro-substituted benzene derivative with a suitable amine can lead to the formation of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Catalytic Hydrogenation Reactions
The nitro group (-NO₂) in 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione undergoes reduction to form amine derivatives. Multiple catalytic hydrogenation methods have been reported, with varying yields and conditions:
| Reaction Conditions | Yield | Product |
|---|---|---|
| Pd/C (10%) in THF/EtOH (1:1) | 100% | 5-Amino-1,3-dihydro-indol-2-one |
| Pd/C (10%) in MeOH/EtOAc | 98% | 5-Amino-1,3-dihydro-indol-2-one |
| Pd/C (10%) in EtOH | 84% | 5-Amino-1,3-dihydro-indol-2-one |
| Pd/C (5%) in acetic acid | 68.9% | 5-Amino-1,3-dihydro-indol-2-one |
Key Observations :
-
Hydrogenation efficiency depends on solvent choice (THF/EtOH vs. MeOH/EtOAc) and catalyst loading .
-
Reaction times vary from 1 hour (THF/EtOH) to 4 hours (EtOH) .
-
Pd/C remains the most common catalyst, though Pd(II)/C (eggshell) also shows activity .
Hydrazine Reduction
Hydrazine hydrate (80% aqueous) in ethanol, combined with FeCl₃ and activated carbon, achieves nitro-to-amine conversion:
-
Conditions :
-
Reagents : Hydrazine hydrate (8 equivalents), FeCl₃, activated carbon
-
Solvent : EtOH
-
Temperature : 78°C (heated for 10 min)
-
Yield : 91.9%
-
Product : 5-Aminoindolin-2-one .
This method avoids external hydrogen gas, relying on hydrazine as a reducing agent.
Zinc/HCl Reduction
A less common method involves Zn dust and concentrated HCl in ethanol/water:
-
Conditions :
-
Reagents : Zn dust, HCl (aq)
-
Solvent : EtOH/water
-
Yield : 79%
-
Product : 5-Amino-2-oxindole .
This approach is faster (30 min reaction time) but requires careful pH adjustment post-reaction .
Nitro Group Reactivity
The nitro group (-NO₂) serves as a reactive site for redox reactions. Its reduction to amine (-NH₂) is central to the compound’s synthetic utility. The indole framework’s fused bicyclic structure likely stabilizes intermediates during reductions, influencing reaction pathways.
Oxime Formation
The compound’s oxime derivative (NS 102 ) has been synthesized, though specific reaction details (e.g., oximation agents) are not explicitly described in the literature .
Analytical Validation
Reaction products are typically characterized using:
Scientific Research Applications
5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of Key Isatin Derivatives
| Compound Name | Substituents | Ring Saturation | Key Functional Groups |
|---|---|---|---|
| 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione | 5-NO₂, fused tetrahydro ring | Partially saturated | Nitro, α-diketone |
| Indole-2,3-dione (Isatin) | None | Aromatic | α-diketone |
| 5-Fluoroindole-2,3-dione | 5-F | Aromatic | Fluorine, α-diketone |
| 6,7,8,9-Tetrahydro-5-nitro-1H-benzo[g]indole-2,3-dione 3-oxime | 5-NO₂, 3-oxime, fused tetrahydro ring | Partially saturated | Nitro, oxime, α-diketone |
- This contrasts with electron-donating substituents (e.g., methyl or methoxy groups), which reduce electrophilicity .
- Ring Saturation : The tetrahydrobenzo[g]indole system decreases aromatic conjugation, which may improve solubility compared to fully aromatic analogs like isatin.
Physicochemical and Spectroscopic Properties
Table 3: Metabolomic and Spectral Data (Normalized Values from )
| Compound | Metabolite 1 | Metabolite 2 | Metabolite 3 | Metabolite 4 |
|---|---|---|---|---|
| 6,7,8,9-Tetrahydro-5-nitro-1H-benzo[g]indole-2,3-dione 3-oxime | 0.4891 | 1.2774 | 0.7138 | 2.0711 |
| 6-Methyltetrahydropterin | 0.6022 | 0.9979 | 0.5543 | 2.1899 |
- IR Spectroscopy : The α-diketone system in isatins exhibits coupled C=O stretching vibrations (~1740 cm⁻¹ and ~1680 cm⁻¹). Nitro substitution at the 5-position may decouple these vibrations, shifting absorption bands due to altered electron density .
- Metabolite Stability: The 3-oxime derivative (Table 3) shows distinct metabolite profiles compared to non-oxime analogs, suggesting nitro-oxime derivatives may exhibit unique bioavailability or degradation pathways .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
